Cas no 15358-48-2 ((+)-13a-Hydroxylupanine)

(+)-13a-Hydroxylupanine structure
Produktname:(+)-13a-Hydroxylupanine
(+)-13a-Hydroxylupanine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-2-hydroxy-, (2S,7S,7aR,14S,14aS)-
- 13-Hydroxylupanine
- (+)-13α-Hydroxylupanine
- Alkaloid C 2, from Cadia purpurea
- 13-Hydroxylupanin
- (7S,7aβ,9β,14S,14aα)-Dodecahydro-9-hydroxy-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one
- 15358-48-2
- Oxylupanine
- Luparine, hydroxy-
- Octalupine
- SCHEMBL4260109
- (+)-13alpha-Hydroxylupanine
- Lupanine, hydroxy-
- NSC-70827
- CS-0078788
- Lupanine, 13-alpha-hydroxy-
- Hydroxylupanine
- 13-Oxylupanine
- Lupanine, 13alpha-hydroxy-
- Hydroxylupanin
- 7,14-Methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one, dodecahydro-9-hydroxy-, (7S-(7alpha,7abeta,9beta,14alpha,14aalpha))-
- UNII-320ZHE5W55
- 4-25-00-00082 (Beilstein Handbook Reference)
- d-Hydroxylupanine
- LUPANINE, 13-HYDROXY-
- 13-alpha-Hydroxylupanine
- AKOS040763568
- HY-119926
- NS00066965
- 13.ALPHA.-HYDROXY-2-OXOSPARTEINE
- Dodecahydro-2-hydroxy-7,14-methano-2H,11H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-11-one (2S-(2alpha,7beta,7abeta,14beta,14aalpha))-
- 7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-11-one, dodecahydro-2-hydroxy-, (2S-(2alpha,7beta,7abeta,14beta,14aalpha))-
- InChI=1/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10?,11?,12-,13-,14-/m0/s
- 13alpha-Hydroxylupanine
- 13.alpha.-Hydroxylupanine
- HYDROXYLUPANINE [MI]
- Q27256103
- (+)-13-Hydroxylupanine
- BRN 0087896
- Jamaidine
- 7,14-METHANO-2H,11H-DIPYRIDO(1,2-A:1',2'-E)(1,5)DIAZOCIN-11-ONE, DODECAHYDRO-2-HYDROXY-, (2S,7S,7AR,14S,14AS)-
- NSC 70827
- 320ZHE5W55
- 13a-Hydroxylupanin
- DTXSID70934782
- 12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
- LUPANINE,13-HYDROXY
- Lupanine, 13.alpha.-hydroxy-
- 7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one, dodecahydro-9-hydroxy-, [7S-(7.alpha.,7a.beta.,9.beta.,14.alpha.,14a.alpha.)]-
- 7,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one, dodecahydro-9-hydroxy-, [7S-(7.alpha.,7a.beta.,9.beta.,14.alpha.,14a.alpha.)]-
- 13-Hydroxyspartein-2-one #
- 13-OH-Lupanine
- JVYKIBAJVKEZSQ-UHFFFAOYSA-N
- 13-Hydroxyspartein-2-one
- NSC70827
- (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one
- (2S,7R,7aR,14R,14aR)-2-hydroxydodecahydro-2H,11H-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one
- 13-Hydroxylupinine
- Q27103005
- (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
- SCHEMBL20471756
- CHEBI:18328
- 13alpha-hydroxyspartein-2-one
- (+)-13a-Hydroxylupanine
-
- Inchi: InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1
- InChI-Schlüssel: JVYKIBAJVKEZSQ-YHQUGGNUSA-N
- Lächelt: C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O
Berechnete Eigenschaften
- Genaue Masse: 264.18400
- Monoisotopenmasse: 264.184
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 0
- Komplexität: 386
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topologische Polaroberfläche: 43.8A^2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.0200 (rough estimate)
- Schmelzpunkt: 169-170°
- Siedepunkt: 407.59°C (rough estimate)
- Flammpunkt: 236.6°C
- Brechungsindex: 1.5800 (estimate)
- PSA: 43.78000
- LogP: 0.71830
- Dampfdruck: 0.0±2.6 mmHg at 25°C
- Spezifische Rotation: D20 +45.6° (c = 1.49 in ethanol); D20 +65.1° (c = 1.09 in water)
(+)-13a-Hydroxylupanine Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(+)-13a-Hydroxylupanine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN92232-5mg |
13-Hydroxylupanine |
15358-48-2 | >=98% | 5mg |
$463 | 2023-09-19 | |
TRC | H943795-1mg |
(+)-13a-Hydroxylupanine |
15358-48-2 | 1mg |
$ 170.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6574-5 mg |
13-Hydroxylupanine |
15358-48-2 | 5mg |
¥5390.00 | 2022-04-26 | ||
PhytoLab | 86290-500mg |
13-Hydroxylupanine |
15358-48-2 | ≥ 90.0 % | 500mg |
€41680 | 2023-10-25 | |
TargetMol Chemicals | TN6574-5 mg |
13-Hydroxylupanine |
15358-48-2 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN6574-5mg |
13-Hydroxylupanine |
15358-48-2 | 98% | 5mg |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN6574-1 mL * 10 mM (in DMSO) |
13-Hydroxylupanine |
15358-48-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
PhytoLab | 86290-250mg |
13-Hydroxylupanine |
15358-48-2 | ≥ 90.0 % | 250mg |
€22142.5 | 2023-10-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H33760-5mg |
13-hydroxylupanine |
15358-48-2 | ,HPLC≥95% | 5mg |
¥5622.0 | 2023-09-07 | |
BioAustralis | BIA-H1961-1 mg |
Hydroxylupanine |
15358-48-2 | >95%byHPLC | 1mg |
$233.00 | 2023-08-21 |
(+)-13a-Hydroxylupanine Verwandte Literatur
-
R. B. Herbert Nat. Prod. Rep. 1988 5 523
-
J. P. Michael Nat. Prod. Rep. 1991 8 553
-
J. P. Michael Nat. Prod. Rep. 1994 11 639
-
Joseph P. Michael Nat. Prod. Rep. 1998 15 571
-
5. 563. The alkaloids of the Leguminosae. Part I. The structure of calpurnine from Calpurnia subdecandraA. Goosen J. Chem. Soc. 1963 3067
15358-48-2 ((+)-13a-Hydroxylupanine) Verwandte Produkte
- 332150-45-5(1-{(furan-2-yl)methylamino}-3-4-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)phenoxypropan-2-ol)
- 1040642-02-1(N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide)
- 1842467-95-1(1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-amine)
- 159974-58-0(1-cyclopropylpiperazine dihydrobromide)
- 1379262-95-9(1-4-(difluoromethoxy)phenyl-3-oxocyclobutane-1-carboxylic acid)
- 5234-06-0(2-[(naphthalen-2-yloxy)methyl]oxirane)
- 1082501-14-1(2-((4-Isopropylphenyl)thio)acetaldehyde)
- 1172392-64-1(1-methyl-N-3-(methylcarbamoyl)thiophen-2-yl-1H-pyrazole-3-carboxamide)
- 2060005-44-7(5-amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one)
- 93955-15-8(6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde)
Empfohlene Lieferanten
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
